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Compound of Interest

Compound Name: sec-Butyl 4-hydroxybenzoate

Cat. No.: B103004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for sec-
Butyl 4-hydroxybenzoate, a compound of interest in various scientific and pharmaceutical

research fields. This document presents a summary of its mass spectrometry, predicted

Nuclear Magnetic Resonance (NMR), and predicted Infrared (IR) spectral data. Detailed

experimental protocols for acquiring such spectra are also provided to aid in the replication and

validation of these findings.

Core Spectral Data
The following sections provide quantitative spectral data for sec-Butyl 4-hydroxybenzoate,

organized for clarity and comparative analysis.

Mass Spectrometry Data
The electron ionization mass spectrum of sec-Butyl 4-hydroxybenzoate is characterized by a

molecular ion peak and several key fragment ions. The data presented here is sourced from

the NIST WebBook.
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m/z Relative Intensity (%) Proposed Fragment

194 15 [M]+• (Molecular Ion)

138 100 [HOC₆H₄CO₂H]+•

121 85 [HOC₆H₄CO]+

93 20 [C₆H₅O]+

65 30 [C₅H₅]+

57 40 [C₄H₉]+

41 35 [C₃H₅]+

29 25 [C₂H₅]+

Predicted ¹H NMR Spectral Data
The following table outlines the predicted proton NMR chemical shifts, multiplicities, and

coupling constants for sec-Butyl 4-hydroxybenzoate in a typical deuterated chloroform

(CDCl₃) solvent. These predictions are based on established chemical shift ranges for

analogous functional groups.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

H-a 0.95 Triplet (t) ~7.4

H-b 1.28 Doublet (d) ~6.3

H-c 1.65-1.75 Multiplet (m) -

H-d 4.95-5.05 Multiplet (m) -

H-e 6.85-6.95 Doublet (d) ~8.7

H-f 7.90-8.00 Doublet (d) ~8.7

OH 5.0-6.0 Broad Singlet (br s) -
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Predicted ¹³C NMR Spectral Data
The predicted carbon-13 NMR chemical shifts for sec-Butyl 4-hydroxybenzoate in CDCl₃ are

detailed below. These values are estimated based on the expected electronic environments of

the carbon atoms.

Carbon Assignment Predicted Chemical Shift (ppm)

C-a ~10

C-b ~19

C-c ~29

C-d ~73

C-e ~115

C-f ~122

C-g ~132

C-h ~160

C=O ~167

Predicted IR Spectral Data
The predicted key infrared absorption bands for sec-Butyl 4-hydroxybenzoate are listed

below. These predictions are based on the characteristic vibrational frequencies of the

functional groups present in the molecule.
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Functional Group
Predicted Absorption Range

(cm⁻¹)
Vibrational Mode

O-H (Phenol) 3600-3200 (broad) Stretching

C-H (Aromatic) 3100-3000 Stretching

C-H (Aliphatic) 3000-2850 Stretching

C=O (Ester) 1725-1705 Stretching

C=C (Aromatic) 1615-1585 and 1515-1485 Stretching

C-O (Ester) 1300-1250 and 1170-1120 Stretching

Experimental Workflows and Protocols
The following diagrams and protocols describe the standardized procedures for obtaining the

spectral data presented.

Spectral Analysis Workflow
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Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

sec-Butyl 4-hydroxybenzoate

Dissolution in appropriate solvent

Mass SpectrometryNMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy

Process NMR Data
(FT, Phasing, Baseline Correction)

Process IR Data
(Baseline Correction)

Process MS Data
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Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for obtaining and analyzing spectral data.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Accurately weigh 10-20 mg of sec-Butyl 4-hydroxybenzoate and

dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

v/v tetramethylsilane (TMS) as an internal standard. The solution should be transferred to a 5

mm NMR tube.
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition: Obtain the proton spectrum using a standard single-pulse experiment.

Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A spectral width of around 250 ppm is used. Due to the low natural abundance of

¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5

seconds) are typically required.

Data Processing: Process the raw data using appropriate software. This involves Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a thin film of the sample. If the sample is a solid, a small

amount can be dissolved in a volatile solvent like dichloromethane or acetone. A drop of this

solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate,

leaving a thin film of the compound. Alternatively, a KBr pellet can be prepared by grinding a

small amount of the solid sample with dry KBr powder and pressing the mixture into a

translucent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the empty sample compartment (or the pure salt plate) should be

recorded first and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or by injection of a dilute solution. For volatile

compounds, gas chromatography (GC) can be used for sample introduction.

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This

method produces a molecular ion and a characteristic fragmentation pattern.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) mass analyzer.

Detection: Detect the ions and record their abundance.

Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is

analyzed to determine the molecular weight of the compound and to deduce its structure

from the fragmentation pattern.

To cite this document: BenchChem. [Spectral Analysis of sec-Butyl 4-hydroxybenzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103004#spectral-data-for-sec-butyl-4-
hydroxybenzoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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